Thiourea dioxide
Overview
Description
Preparation Methods
Thiourea dioxide is primarily synthesized through the oxidation of thiourea using hydrogen peroxide. The reaction is as follows :
(NH2)2CS+2H2O2→(NH)(NH2)CSO2H+2H2O
The reaction is typically conducted at a pH between 3 and 5 and a temperature below 10°C to prevent the formation of disulfide species . Industrial production methods also include the oxidation of thiourea with chlorine dioxide .
Chemical Reactions Analysis
Thiourea dioxide undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aromatic nitroaldehydes and nitro ketones to nitroalcohols.
Oxidation: It can be oxidized to formamidine sulfinic acid in aqueous solutions.
Common reagents used in these reactions include hydrogen peroxide, chlorine dioxide, and various electrophiles . Major products formed include nitroalcohols, sulfinic acids, and sulfonamides .
Scientific Research Applications
Thiourea dioxide has diverse applications in scientific research, including:
Mechanism of Action
Thiourea dioxide exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, facilitating reduction reactions. In the presence of water, it converts to formamidine sulfinic acid, which can further participate in various chemical reactions . The molecular targets and pathways involved include the reduction of nitro groups in aromatic compounds and the formation of sulfonyl groups in heteroaryl compounds .
Comparison with Similar Compounds
Thiourea dioxide is often compared with other sulfur-containing reducing agents, such as thiourea and sodium dithionite.
Thiourea: Structurally similar to this compound but lacks the sulfinic acid tautomerism.
Sodium Dithionite: Another reducing agent used in textile processing and paper recycling.
This compound is unique due to its stability in solid form and its ability to convert to a sulfinic acid tautomer, making it a versatile reagent in various chemical and industrial processes .
Properties
IUPAC Name |
sulfonylmethanediamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZCMNKCNXVTIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S(=O)=O)(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4189-44-0 | |
Record name | 1-Sulfonylmethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4189-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, S,S-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K5BGH3NB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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